molecular formula C24H22Cl2N4 B14371989 N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine CAS No. 91919-75-4

N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine

Cat. No.: B14371989
CAS No.: 91919-75-4
M. Wt: 437.4 g/mol
InChI Key: NXXFROXVVCEZGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by its unique structure, which includes both acridine and bis(2-chloroethyl)amine moieties. These structural features contribute to its biological activity, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-[bis(2-chloroethyl)amino]benzaldehyde with acridin-9-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized acridine derivatives, while reduction could produce reduced amine compounds.

Scientific Research Applications

N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with cell division.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine involves its interaction with cellular components. The bis(2-chloroethyl)amine moiety is known to form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication. This action is particularly significant in cancer cells, where rapid cell division is a hallmark . The acridine moiety may also intercalate into DNA, further inhibiting its function.

Comparison with Similar Compounds

Similar Compounds

    Chlorambucil: Another nitrogen mustard compound used as an anticancer agent.

    Melphalan: Similar in structure and function, used in chemotherapy.

    Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.

Uniqueness

N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine is unique due to its dual functional groups, which provide a combination of DNA intercalation and alkylation. This dual action enhances its effectiveness as an anticancer agent compared to compounds with a single mode of action .

Properties

CAS No.

91919-75-4

Molecular Formula

C24H22Cl2N4

Molecular Weight

437.4 g/mol

IUPAC Name

N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine

InChI

InChI=1S/C24H22Cl2N4/c25-13-15-30(16-14-26)19-11-9-18(10-12-19)17-27-29-24-20-5-1-3-7-22(20)28-23-8-4-2-6-21(23)24/h1-12,17H,13-16H2,(H,28,29)

InChI Key

NXXFROXVVCEZGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NN=CC4=CC=C(C=C4)N(CCCl)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.